2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole and quinazolinone moiety, which are known for their significant biological activities
Preparation Methods
The synthesis of 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and quinazolinone moieties allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Scientific Research Applications
2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating diseases such as cancer and viral infections.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The indole and quinazolinone moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole and quinazolinone derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Quinazolin-4-one: Used in the synthesis of various pharmaceuticals.
5-Bromoindole: A precursor for synthesizing more complex indole derivatives.
Properties
Molecular Formula |
C25H18BrN3O3 |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18BrN3O3/c1-28-22-11-10-15(26)12-19(22)20(24(28)30)14-23-27-21-9-4-3-8-18(21)25(31)29(23)16-6-5-7-17(13-16)32-2/h3-14H,1-2H3/b20-14- |
InChI Key |
QQLMZADZMWGKOY-ZHZULCJRSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Origin of Product |
United States |
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